molecular formula C13H13N3O B4922532 4,6-dimethyl-2,4'-bipyridine-3-carboxamide

4,6-dimethyl-2,4'-bipyridine-3-carboxamide

Cat. No. B4922532
M. Wt: 227.26 g/mol
InChI Key: BLHTVIUWMGCHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2,4’-bipyridine-3-carboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of bipyridine and is commonly used in bioconjugation reactions for labeling biomolecules.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester is based on the reaction between the NHS ester group and primary amines on the biomolecules. The reaction results in the formation of a stable amide bond between the biomolecule and 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester. This reaction is highly specific and efficient, resulting in minimal non-specific labeling.
Biochemical and Physiological Effects:
4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester is a non-toxic compound that has minimal effects on biochemical and physiological processes. However, it is important to note that the labeling of biomolecules with 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester can alter their biochemical and physiological properties, which may affect their function and activity.

Advantages and Limitations for Lab Experiments

4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester has several advantages for lab experiments. It is a highly specific and efficient labeling reagent that can be used for a wide range of biomolecules. Additionally, the labeling reaction is fast and simple, requiring only a short incubation time. However, there are some limitations to the use of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester. The labeling reaction requires the presence of primary amines on the biomolecule, which may limit its use for certain applications. Additionally, the labeling reaction may affect the function and activity of the biomolecule, which may need to be considered in experimental design.

Future Directions

There are several future directions for the use of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester in scientific research. One area of interest is the development of new labeling strategies that can overcome the limitations of the current method. For example, the use of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester in combination with other labeling reagents may allow for the labeling of biomolecules that do not have primary amines. Additionally, the development of new probes and imaging techniques may allow for more sensitive and specific detection of labeled biomolecules. Another area of interest is the use of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester in drug delivery applications. The specific and efficient labeling of drug molecules may allow for targeted drug delivery to specific cells or tissues. Overall, the unique properties of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester make it a valuable tool for scientific research with many potential future applications.

Synthesis Methods

The synthesis of 4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester is a multi-step process that involves the reaction of 4,6-dimethyl-2,4’-bipyridine-3-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 1,4-dioxane. This reaction results in the formation of the NHS ester of DBCO-PEG4, which can then be used for bioconjugation reactions.

Scientific Research Applications

4,6-dimethyl-2,4'-bipyridine-3-carboxamideS ester is commonly used in scientific research for bioconjugation reactions. This compound can be used to label biomolecules such as proteins, peptides, and nucleic acids with fluorescent dyes or other probes. The labeled biomolecules can then be used for various applications such as imaging, drug delivery, and diagnostic assays.

properties

IUPAC Name

4,6-dimethyl-2-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-7-9(2)16-12(11(8)13(14)17)10-3-5-15-6-4-10/h3-7H,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHTVIUWMGCHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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